molecular formula C6H10N4O B15207362 N,3-Dimethyl-1H-pyrazole-5-carbohydrazide

N,3-Dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15207362
M. Wt: 154.17 g/mol
InChI Key: IWEKVWMBNYVYJJ-UHFFFAOYSA-N
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Description

N,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility and have been widely studied for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with hydrazine hydrate under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as transition metals or nano-catalysts may be used to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole carboxylic acids.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N,3-Dimethyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,3-Dimethyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial activity . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carbohydrazide group allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N,5-dimethyl-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C6H10N4O/c1-4-3-5(9-8-4)6(11)10(2)7/h3H,7H2,1-2H3,(H,8,9)

InChI Key

IWEKVWMBNYVYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)N(C)N

Origin of Product

United States

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